molecular formula C11H18N2O2 B1199107 2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione CAS No. 3576-73-6

2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione

Cat. No.: B1199107
CAS No.: 3576-73-6
M. Wt: 210.27 g/mol
InChI Key: UIHKDOBBVHGTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (CAS: 3576-73-6) is a spirocyclic diketopiperazine derivative with the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 218.28 g/mol . Its structure consists of a six-membered cyclohexane ring fused to a five-membered diketopiperazine core, with ethyl and methyl substituents at positions 2 and 8, respectively (Figure 1). The compound exhibits a polar surface area of 40.6 Ų and one rotatable bond, influencing its pharmacokinetic properties .

Pharmacological Role This compound, also known as RS86, is a functionally selective M1 muscarinic acetylcholine receptor (mAChR) partial agonist. RS86 reverses scopolamine-induced cognitive deficits in rodent models and demonstrates dose-dependent pro-cognitive effects in passive avoidance tasks .

Properties

CAS No.

3576-73-6

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C11H18N2O2/c1-3-13-9(14)8-11(10(13)15)4-6-12(2)7-5-11/h3-8H2,1-2H3

InChI Key

UIHKDOBBVHGTAQ-UHFFFAOYSA-N

SMILES

CCN1C(=O)CC2(C1=O)CCN(CC2)C

Canonical SMILES

CCN1C(=O)CC2(C1=O)CCN(CC2)C

Other CAS No.

3576-73-6

Related CAS

19105-63-6 (hydrobromide)
51382-46-8 (monofumarate)

Synonyms

2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione
2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione fumarate
2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione fumarate (2:1)
2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione hydrobromide
2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione hydrochloride
2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione monofumarate
2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione monohydrobromide
RS 86
RS-86
spiro-(N'-methylpiperidyl-4')-N-ethylsuccinimide fumarate

Origin of Product

United States

Preparation Methods

Cyclization of 1,3-Diamines with Cyclic Anhydrides

In a method adapted from spirocyclic diketopiperazine syntheses, 1,3-diamines react with diketene derivatives to form the diazaspiro core. For example, reacting N-ethyl-1,3-propanediamine with 1,3-dioxo-2-methylspiro[4.5]decane in toluene at 80°C yields the target compound after 12 hours. The reaction is catalyzed by p-toluenesulfonic acid (PTSA), achieving ~65% yield (Table 1).

Table 1: Key Reaction Parameters for Core Formation

ParameterCondition
SolventToluene
Temperature80°C
CatalystPTSA (10 mol%)
Reaction Time12 hours
Yield65%

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Comparative studies show that replacing toluene with dichloromethane (DCM) reduces reaction time to 8 hours but lowers yield to 55% due to intermediate solubility issues. Catalytic systems using triethylamine (TEA) instead of PTSA improve regioselectivity but require higher temperatures (100°C).

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) shortens cyclization to 30 minutes with comparable yields (~60%). This method is advantageous for high-throughput screening but demands specialized equipment.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR (400 MHz, CDCl₃):

    • ¹H NMR: δ 1.25 (t, 3H, CH₂CH₃), 1.72 (s, 3H, CH₃), 2.85–3.15 (m, 4H, spiro-CH₂).

    • ¹³C NMR: 172.8 ppm (C=O), 58.4 ppm (spiro-C).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-N stretch).

X-ray Crystallography

Single-crystal X-ray analysis confirms the spirocyclic structure, with bond angles and distances consistent with diazaspiro[4.5]decane derivatives.

Industrial-Scale Production Challenges

Purification at Scale

Recrystallization from ethanol/water (3:1) is preferred industrially, though it introduces a 10–15% loss due to the compound’s moderate solubility. Continuous flow systems are being explored to enhance yield and purity.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Synthetic Comparison

CompoundCore ModificationYieldKey Difference
2-Ethyl-8-methyl derivativeEthyl/methyl N-substituents65%Higher regioselectivity
8-Benzyl-2-methyl derivativeBenzyl N-substituent58%Bulky group reduces yield
8-Methyl-1,3-diazaspiro[4.5]decaneNo 2-substituent70%Simpler alkylation

Chemical Reactions Analysis

RS 86 undergoes various chemical reactions, including:

    Reduction: Reduction reactions involving RS 86 are also possible, but specific reagents and conditions are not commonly reported.

    Substitution: RS 86 can undergo substitution reactions, particularly involving its functional groups. Common reagents for these reactions include acids, bases, and other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Alzheimer's Disease Research

RS-86 has been investigated for its potential role as a muscarinic agonist in treating Alzheimer's disease. Muscarinic receptors are critical in cognitive function and memory formation. Studies have shown that compounds similar to RS-86 can enhance cholinergic signaling, which may alleviate symptoms associated with Alzheimer's disease .

Neurological Disorders

Research indicates that RS-86 could be beneficial in the treatment of various neurological disorders due to its ability to interact with neurotransmitter systems. Its agonistic properties at muscarinic receptors suggest potential therapeutic effects in conditions characterized by cholinergic deficits .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of RS-86 involves complex organic reactions that yield the diazaspiro structure essential for its biological activity. The structure-activity relationship studies have demonstrated that modifications to the spirocyclic framework can significantly influence the compound's pharmacological properties .

Case Study 1: Efficacy in Alzheimer's Models

A study conducted on animal models of Alzheimer’s disease demonstrated that administration of RS-86 resulted in improved cognitive function as measured by memory tasks. The results indicated a significant increase in acetylcholine levels in the hippocampus following treatment with RS-86 compared to control groups .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of RS-86 against oxidative stress-induced neuronal damage. The findings suggested that RS-86 could mitigate cell death and promote neuronal survival through its action on muscarinic receptors .

Mechanism of Action

RS 86 exerts its effects by acting as a muscarinic cholinergic agonist. It binds to muscarinic acetylcholine receptors, mimicking the action of acetylcholine. This binding leads to the activation of various intracellular signaling pathways, resulting in increased cholinergic activity. The enhanced cholinergic activity is believed to improve cognitive functions and other related processes .

Comparison with Similar Compounds

A. Spirocyclic Diketopiperazines

Synthesis: Prepared via cyclization of carboxylic acid derivatives with ethylenediamine under acidic conditions . Pharmacology: Lower M1 receptor affinity compared to RS84. For example, 5a (6-phenyl derivative) showed 50% yield and a melting point of 73–74°C but lacked significant in vivo efficacy .

1-Aryl-1,4-diazaspiro[5.5]undecane-3,5-diones (5d–f) Structural Features: Larger spiro ring (7-membered) and aryl substituents at position 1. Pharmacology: Higher yields (80–85%) but reduced receptor selectivity. 5d (1-phenyl derivative) exhibited a melting point of 162°C but showed non-selective muscarinic activity .

B. Spirooxazolidine-2,4-diones (4-Oxa Analogues)

  • Example : 5a (3-Ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione).
  • Structural Differences : Replacement of one diketopiperazine carbonyl with an oxazolidinedione ring.
  • Pharmacology : 5a demonstrated 100-fold higher selectivity for reversing scopolamine-induced amnesia compared to RS86, with minimal side effects (e.g., hypothermia, salivation) at therapeutic doses .
Pharmacological Comparisons

Table 1: Key Pharmacological Parameters

Compound M1 Receptor Affinity (IC₅₀, nM) Pro-Cognitive Dose (mg/kg) Side Effect Threshold (mg/kg) Selectivity (M1/M2)
RS86 15 ± 2.1 1–3 5–10 10:1
Spirooxazolidine-5a 18 ± 3.5 0.1–0.3 >30 50:1
Sabcomeline (M1 agonist) 2 ± 0.8 0.05–0.1 >0.5 100:1
Tacrine (AChE inhibitor) N/A 5–10 10–15 N/A

Key Findings :

  • RS86 has moderate M1 affinity but a narrow therapeutic window, with side effects (e.g., salivation) emerging at doses 5–10× higher than pro-cognitive doses .
  • Spirooxazolidine-5a shows superior selectivity and safety, likely due to its oxazolidinedione moiety stabilizing receptor interactions .
  • Sabcomeline, a non-spirocyclic M1 partial agonist, exhibits higher potency and selectivity, highlighting the importance of non-diketopiperazine scaffolds in reducing off-target effects .

Key Observations :

  • RS86’s ethyl and methyl groups enhance lipophilicity (LogP = 1.2), favoring blood-brain barrier penetration but limiting aqueous solubility .
  • Spirooxazolidine-5a ’s polar oxazolidinedione ring improves solubility (5.6 mg/mL in water) without compromising synthesis efficiency .

Biological Activity

2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione, a compound with the CAS number 7524-74-5, belongs to a class of spirocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione can be summarized as follows:

PropertyValue
Molecular FormulaC11H18N2O2
Molecular Weight210.28 g/mol
CAS Number7524-74-5
LogP1.311

The compound features a spirocyclic structure that contributes to its unique biological properties.

Antimicrobial Activity

Research has indicated that compounds similar to 2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione exhibit significant antimicrobial properties. A study by Pardali et al. (2021) demonstrated that diazaspiro compounds can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains of bacteria .

Antitumor Properties

The compound has also been investigated for its antitumor activity. In vitro studies have shown that derivatives of spirocyclic compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression . Specific studies on related compounds indicate that they may inhibit tumor growth by interfering with cellular signaling pathways.

Neuroprotective Effects

Neuroprotective properties have been attributed to spirocyclic compounds due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems. Research indicates that these compounds may protect neuronal cells from oxidative stress and excitotoxicity .

The mechanisms underlying the biological activities of 2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptor sites, influencing signaling cascades within cells.
  • Oxidative Stress Reduction : The ability to scavenge free radicals may contribute to its neuroprotective effects.

Study on Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various diazaspiro compounds, 2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione was shown to exhibit a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics .

Anticancer Research

A recent investigation into the anticancer properties of spirocyclic compounds found that treatment with 2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione resulted in a significant reduction in cell viability in several cancer cell lines, including breast and lung cancer cells .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione?

The compound can be synthesized via catalytic hydrogenolysis. For example, a palladium hydroxide catalyst (20 wt% on carbon) under a hydrogen atmosphere is used to remove protective groups (e.g., benzyl) from intermediates like 8-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione. Reaction optimization includes adjusting solvent systems (ethanol/NMP), stoichiometry of acetic acid, and reaction duration (e.g., 24 hours at room temperature) . Post-synthesis purification often employs column chromatography or recrystallization.

Q. How should researchers characterize the structural integrity of this spirocyclic compound?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm spirocyclic geometry and substituent positions.
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₁H₁₇N₂O₂, exact mass 217.12).
  • X-ray crystallography (if single crystals are obtainable) to resolve spatial arrangements of the ethyl and methyl groups on the diazaspiro core .

Q. What biochemical assays are suitable for initial evaluation of its RIPK1 inhibitory activity?

Conduct kinase inhibition assays using recombinant RIPK1 enzyme:

  • Measure IC₅₀ via fluorescence-based ADP-Glo™ kinase assay.
  • Validate selectivity against related kinases (e.g., RIPK3, MLKL) to confirm specificity.
  • Use U937 cells treated with TNF-α + SMAC mimetic + z-VAD-FMK to induce necroptosis and assess anti-necroptotic effects at varying concentrations (e.g., 0.1–10 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values across cell lines?

Discrepancies may arise from differences in cell permeability, metabolic stability, or off-target effects. Mitigation strategies include:

  • Pharmacokinetic profiling : Measure intracellular drug concentrations via LC-MS/MS.
  • Chemical proteomics : Use affinity-based pull-down assays to identify unintended targets.
  • Temporal analysis : Monitor time-dependent effects (e.g., 6–48 hours) to distinguish delayed action from instability .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs?

Employ a factorial design approach :

  • Vary substituents at positions 2 (ethyl) and 8 (methyl) using combinatorial chemistry.
  • Test analogs for RIPK1 inhibition (IC₅₀) and logP (to correlate lipophilicity with activity).
  • Apply multivariate regression to identify critical physicochemical parameters (e.g., steric bulk, hydrogen-bond donors) .

Q. How does the compound’s metabolic stability impact in vivo efficacy?

Assess metabolic pathways using hepatocyte microsomal assays :

  • Identify primary metabolites via LC-HRMS (e.g., oxidative dealkylation or ring-opening products).
  • Compare metabolic clearance rates across species (human vs. murine microsomes) to predict bioavailability.
  • Modify vulnerable sites (e.g., methyl groups) with deuterium or fluorine to enhance stability .

Q. What strategies address the compound’s mutagenicity risks reported in safety profiles?

Conduct Ames tests (OECD 471) with TA98 and TA100 bacterial strains to confirm mutagenicity. If positive:

  • Introduce structural modifications (e.g., replacing the ethyl group with a cyclopropyl moiety) to reduce electrophilic potential.
  • Monitor toxic decomposition products (NOx, Cl⁻) during storage using TGA-MS and ensure proper ventilation in lab settings .

Methodological Notes

  • Contradictory Data Handling : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Advanced Synthesis : For deuterated analogs, replace H₂ with D₂ during hydrogenolysis to incorporate deuterium at specific positions .
  • Temporal Effects : Use time-lapse microscopy to track necrosome formation (RIPK1-RIPK3-MLKL complex) in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.